molecular formula C8H11ClO B061559 (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride CAS No. 170080-85-0

(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride

Cat. No.: B061559
CAS No.: 170080-85-0
M. Wt: 158.62 g/mol
InChI Key: NZZITUYJLJVUTI-SSDOTTSWSA-N
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Description

(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H11ClO and its molecular weight is 158.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

170080-85-0

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

(1S)-4-methylcyclohex-3-ene-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3/t7-/m1/s1

InChI Key

NZZITUYJLJVUTI-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC[C@H](CC1)C(=O)Cl

SMILES

CC1=CCC(CC1)C(=O)Cl

Canonical SMILES

CC1=CCC(CC1)C(=O)Cl

Synonyms

3-Cyclohexene-1-carbonyl chloride, 4-methyl-, (S)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(1S)-4-Methyl-cyclohex-3-enecarboxylic acid (209 mg, 1.5 mmol), azeotropically dried by evaporation from toluene, was treated with potassium phosphate tribasic (383 mg, 1.8 mmol), suspended in dichloromethane (4 mL) and treated with dimethylformamide (2 drops). The reaction mixture was cooled to 0° C. and treated dropwise with oxalyl chloride (0.3 mL, 3.2 mmol). The reaction mixture was allowed to warm to ambient temperature while stirring for 2 h. After filtering the solids, the solution was concentrated, treated with hexanes and concentrated again to afford 4-methyl-cyclohex-3-enecarbonyl chloride (S) as a light yellow oil which was used immediately in the next step.
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
383 mg
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Methyl-cyclohex-3-enecarbonyl chloride was prepared according to the procedure reported in Journal of Organic Chemistry (1986) 51(23), PP4485-8. This 4-Methyl-cyclohex-3-enecarbonyl chloride (0.121 g, 0.77 mmol) was dissolved along with 5-(4-Fluoro-phenyl)-3-isopropylamino-thiophene-2-carboxylic acid methyl ester (0.150 g, 0.51 mmol) in anhydrous 1,2-dichloroethane (2 mL). The reaction mixture was stirred for 16 h at reflux. Then, the solvents were removed and the residue was purified by flash chromatography (8:2 Hexane/EtOAc) to obtain 140 mg (66%) of 5-(4-Fluoro-phenyl)-3-[isopropyl-(4-methyl-cyclohex-3-enecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester. 1H NMR(CDCl3, 400 MHz): δ 7.60 (m, 2H), 7.15 (m, 2H), 7.02 (d, 1H), 5.42-5.20 (m, 1H), 4.99 (m, 1H), 3.83 (d, 3H), 2.41-1.50 (m, 10H), 1.20 (m,3H), 0.98 (d, 3H).
Quantity
0.121 g
Type
reactant
Reaction Step One
Name
5-(4-Fluoro-phenyl)-3-isopropylamino-thiophene-2-carboxylic acid methyl ester
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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